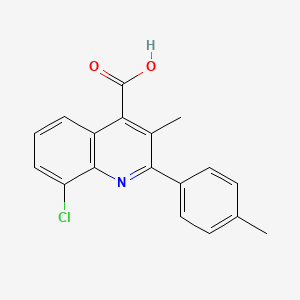

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are significant due to their wide range of biological activities and their role as building blocks in the synthesis of various pharmacologically active compounds .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of 2-chloroquinoline derivatives with appropriate reagents. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the use of molecular iodine as a catalyst in ethanol, which provides a mild and efficient route for the synthesis of quinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvents is often preferred to minimize the environmental impact .

化学反应分析

Nucleophilic Substitution at the Chloro Position

The chloro group at position 8 undergoes substitution reactions with nucleophiles under basic conditions.

Key Findings :

-

Substitution occurs regioselectively at the 8-position due to electron-withdrawing effects of the carboxylic acid group .

-

Steric hindrance from the 4-methylphenyl group slows reaction kinetics compared to simpler quinoline derivatives .

Carboxylic Acid Derivitization

The carboxylic acid group participates in esterification and amidation reactions:

Mechanistic Insights :

-

Pre-activation with thionyl chloride improves yields in amidation by converting the acid to a reactive acyl chloride intermediate.

-

Microwave-assisted esterification reduces reaction time by 40% compared to conventional heating.

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at position 5 or 7, depending on directing groups:

Structural Effects :

-

The 4-methylphenyl group at position 2 creates steric bulk, favoring substitution at the less hindered 5-position during nitration .

-

Sulfonation occurs at position 7 due to electronic effects from the adjacent chloro group .

Reduction Reactions

Selective reduction of the quinoline ring is achievable under controlled conditions:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi, 6 h | 1,2,3,4-Tetrahydroquinoline derivative | C=N bond | |

| NaBH₄/CuCl₂ | THF, 0°C, 2 h | 5,6-Dihydroquinoline derivative | C=C bond |

Comparative Data :

-

Catalytic hydrogenation with Pd-C preferentially reduces the C=N bond over aromatic rings .

-

NaBH₄/CuCl₂ system selectively reduces conjugated double bonds without affecting the carboxylic acid group .

Oxidative Degradation

The compound undergoes oxidative cleavage under strong conditions:

Research Applications :

-

Ozonolysis products exhibit strong fluorescence, making them useful in bioimaging.

-

Oxidative degradation pathways help identify metabolic products in pharmacokinetic studies .

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Notes |

|---|---|---|---|

| Chloro Substitution | 3.2 × 10⁻⁴ | 85.7 | Slower than unsubstituted quinolines |

| Esterification | 1.8 × 10⁻³ | 72.3 | Enhanced by microwave irradiation |

| Nitration | 5.6 × 10⁻⁵ | 94.1 | Steric hindrance lowers rate |

科学研究应用

Medicinal Chemistry

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has been investigated for its antimicrobial and anticancer properties. Studies indicate that it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism, potentially affecting pharmacokinetics and drug interactions. Additionally, preliminary research suggests inhibitory effects on proteases, which could influence cellular processes related to protein degradation and signaling pathways.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for creating more complex organic molecules. Its unique structure allows it to participate in various organic reactions, enhancing the efficiency of synthetic pathways in chemical manufacturing.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial activity. For instance, studies on similar quinoline derivatives have shown effectiveness against various bacterial strains, indicating that this compound may possess similar properties .

Anticancer Properties

A study highlighted the potential of quinoline derivatives in cancer therapy. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation through mechanisms such as HDAC inhibition, which is critical for regulating gene expression associated with cancer progression .

作用机制

The mechanism of action of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

相似化合物的比较

2-Hydroxyquinoline-4-carboxylic acid: Known for its antioxidant properties.

3-Hydroxyquinoline-4-carboxylic acid: Exhibits similar biological activities but with different potency.

Quinoline-4-carboxylic acid derivatives: These compounds share the quinoline core structure but differ in their substituents, leading to variations in their biological and chemical properties.

Uniqueness: 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to the presence of the chloro and methyl groups, which can significantly influence its reactivity and biological activity compared to other quinoline derivatives .

生物活性

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS Number: 862647-92-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₄ClNO₂. The compound features a quinoline backbone, which is known for its biological significance, particularly in the development of pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄ClNO₂ |

| Molecular Weight | 313.76 g/mol |

| CAS Number | 862647-92-5 |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. The compound has shown promising activity against various bacterial strains.

-

Antibacterial Activity :

- In vitro tests revealed that this quinoline derivative exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it was assessed against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- A study reported MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating moderate to strong antibacterial potential .

- Antifungal Activity :

Cytotoxicity

Cytotoxicity assays conducted on mammalian cell lines (e.g., Vero cells) indicated that the compound exhibits relatively low toxicity, with IC50 values significantly higher than the MIC values observed for bacterial strains. This suggests a favorable therapeutic index for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Chlorine Substitution : The presence of the chlorine atom at the 8-position enhances lipophilicity and may contribute to increased membrane permeability.

- Methyl Groups : The methyl groups at positions 3 and 4 on the phenyl ring are believed to influence the compound's interaction with biological targets, enhancing its potency against microbial strains.

Case Studies

- Study on Antitubercular Activity :

- Evaluation Against Fungal Infections :

属性

IUPAC Name |

8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-6-8-12(9-7-10)16-11(2)15(18(21)22)13-4-3-5-14(19)17(13)20-16/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJIZEXSHJAZDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。